molecular formula C18H19ClN6 B8206872 Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride

Cat. No.: B8206872
M. Wt: 354.8 g/mol
InChI Key: RUQUGXBCAXQSLB-UHFFFAOYSA-N
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Description

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride is a useful research compound. Its molecular formula is C18H19ClN6 and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

triphenylene-2,3,6,7,10,11-hexamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6.ClH/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6H,19-24H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUGXBCAXQSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1N)N)N)N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 2,3,6,7,10,11-hexaaminotriphenylene in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) in the polar aprotic solvents dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Intended for researchers, chemists, and professionals in materials science and drug development, this document synthesizes available data with field-proven experimental insights. It delves into the physicochemical properties of HATP and the solvents, explores the factors governing solubility, and presents a detailed, self-validating protocol for quantitative solubility determination. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.

Introduction: The Significance of HATP and Its Solvation

2,3,6,7,10,11-hexaaminotriphenylene (HATP) is a discotic, polyaromatic amine molecule of significant interest in advanced materials science. Its planar structure and six reactive amine groups make it a critical building block (linker) for synthesizing two-dimensional (2D) conductive metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2][3][4] These novel materials exhibit remarkable properties, including high electrical conductivity, making them promising candidates for applications in electronics, energy storage, and catalysis.[1][3][4]

The processing and characterization of HATP, and its subsequent use in framework synthesis, are fundamentally dependent on its dissolution in suitable solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, polar aprotic solvents renowned for their ability to dissolve a wide range of organic compounds, including those with multiple polar functional groups.[5][6][7] Understanding the solubility of HATP in these specific solvents is paramount for:

  • Reaction Media: Ensuring homogeneous conditions for synthesis and functionalization.

  • Purification: Developing effective recrystallization or chromatography methods.

  • Characterization: Preparing solutions for techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

  • Device Fabrication: Creating uniform thin films and composites from solution.

This guide provides an in-depth examination of HATP's solubility in DMSO and DMF, offering both a summary of known properties and a robust framework for empirical determination.

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][8] The compatibility between the intermolecular forces of the solute and solvent dictates the extent of dissolution.

2,3,6,7,10,11-hexaaminotriphenylene (HATP)

HATP is a complex organic molecule whose properties are dominated by its large aromatic core and multiple polar amine groups.

  • Structure: A planar triphenylene core functionalized with six primary amine (-NH₂) groups. This structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding.

  • Forms: HATP is commonly available as the free base (C₁₈H₁₈N₆) or, more frequently, as a more stable hexahydrochloride salt (C₁₈H₁₈N₆·6HCl).[2][9][10] The salt form is generally more stable but has distinctly different solubility properties due to its ionic nature.

  • Appearance: The free base is often a yellow powder, while the hexahydrochloride salt can appear as a dark green or black powder.[1][2][11]

Table 1: Physicochemical Properties of HATP

PropertyValue (Free Base)Value (Hexahydrochloride Salt)Source
Molecular Formula C₁₈H₁₈N₆C₁₈H₂₄Cl₆N₆[12]
Molar Mass 318.4 g/mol 537.14 g/mol [12][13]
IUPAC Name triphenylene-2,3,6,7,10,11-hexaminetriphenylene-2,3,6,7,10,11-hexamine;hexahydrochloride[2][12]
Solvents: DMSO and DMF

DMSO and DMF are classified as polar aprotic solvents. They possess large dipole moments capable of solvating polar molecules, but they lack acidic protons and do not act as hydrogen bond donors.

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile solvent capable of dissolving a vast array of polar and nonpolar compounds.[5][7] Its strong S=O bond provides a highly polar center. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for solubility experiments.[5]

  • Dimethylformamide (DMF): Another widely used polar aprotic solvent.[6] Like DMSO, it has a high boiling point, which can make it difficult to remove after a reaction or analysis.[6][14]

The strong polarity of both DMSO and DMF allows them to effectively disrupt the intermolecular forces (primarily hydrogen bonding and π-π stacking) between HATP molecules, leading to dissolution.

Qualitative Solubility and Influencing Factors

Table 2: Qualitative Solubility of HATP

Compound FormSolventSolubilitySource
HATP (form not specified)DMSOSoluble[11]
HATP HexahydrochlorideDMSOSoluble[9]
HATP HexahydrochlorideDichloromethaneSoluble[9]
HATP HexahydrochlorideChloroformSoluble[9]

While these statements confirm compatibility, they lack the quantitative detail required for precise experimental design. The actual solubility value is governed by several critical factors.

Key Factors Governing HATP Solubility

Caption: Key factors influencing the solubility of HATP in polar solvents.

  • Compound Form (Free Base vs. Salt): The ionic nature of the hexahydrochloride salt significantly alters its interaction with the solvent compared to the neutral free base. The salt form may exhibit higher solubility in highly polar solvents due to strong ion-dipole interactions.

  • Temperature: For most solid solutes, solubility increases with temperature. This can be leveraged to create supersaturated solutions for recrystallization. However, elevated temperatures may also accelerate the degradation of sensitive compounds like HATP.

  • Solvent Purity: The presence of contaminants, particularly water in hygroscopic solvents like DMSO and DMF, can drastically alter the solvent's polarity and its ability to solvate HATP.[5] Using anhydrous grade solvents is critical for reproducible results.

  • Compound Purity: Impurities from the synthesis of HATP can impact solubility measurements. HATP is often synthesized from 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) or via the trimerization of catechol, and residual starting materials or byproducts may be present.[15][16][17][18]

Experimental Protocol: Quantitative Solubility Determination

Given the absence of published quantitative data, this section provides a robust, self-validating protocol for determining the solubility of HATP in DMSO or DMF using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a gold standard for thermodynamic solubility measurement.[19]

Objective

To determine the equilibrium solubility (in mg/mL or mmol/L) of a specific batch and form (free base or salt) of HATP in anhydrous DMSO and DMF at a controlled temperature (e.g., 25 °C).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Equilibration cluster_proc Processing & Analysis cluster_calc Calculation A 1. Prepare HATP Standard Solutions B 2. Generate HPLC Calibration Curve A->B I 9. Determine Concentration from Calibration Curve B->I C 3. Add Excess HATP to Solvent D 4. Equilibrate in Thermostatic Shaker (e.g., 24-48h) C->D E 5. Centrifuge to Pellet Undissolved Solid D->E F 6. Filter Supernatant (0.22 µm PTFE) E->F G 7. Dilute Supernatant into Linear Range F->G H 8. Analyze by HPLC G->H H->I J 10. Calculate Solubility (Account for Dilution) I->J

Caption: Workflow for quantitative solubility determination of HATP.

Materials and Equipment
  • Solute: 2,3,6,7,10,11-hexaaminotriphenylene (specify form: free base or salt, and purity).

  • Solvents: Anhydrous DMSO (≤0.025% water), Anhydrous DMF.

  • Apparatus: Analytical balance, Class A volumetric flasks, micropipettes, 2 mL glass vials with screw caps, vortex mixer, thermostatically controlled shaker/incubator, benchtop centrifuge, 0.22 µm PTFE syringe filters.

  • Instrumentation: Calibrated HPLC system with a suitable detector (e.g., UV-Vis or DAD) and column (e.g., C18).

Step-by-Step Methodology

Part A: Calibration Curve Generation

  • Prepare Stock Solution: Accurately weigh a known mass of HATP (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). Expertise Insight: Ensure complete dissolution, using gentle warming or sonication if necessary, then allow the solution to return to room temperature.

  • Prepare Standards: Perform a serial dilution of the stock solution to create at least five standard solutions spanning the expected concentration range.

  • HPLC Analysis: Inject each standard onto the HPLC system and record the peak area.

  • Plot Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). Trustworthiness Check: An R² value > 0.995 is required for a reliable calibration curve.

Part B: Saturated Solution Preparation and Analysis

  • Add Excess Solute: Add an excess amount of HATP (e.g., 5-10 mg) to a 2 mL glass vial. The key is to have visible undissolved solid after equilibration.

  • Add Solvent: Accurately add a known volume of the target solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake vigorously for 24 to 48 hours. Expertise Insight: A 24-hour period is often sufficient, but a 48-hour time point should be checked to ensure equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For an additional layer of validation, filter this supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. A dilution factor of 100x or 1000x may be necessary.

  • HPLC Analysis: Inject the diluted sample onto the HPLC and record the peak area. Perform this in triplicate for each saturated solution.

Calculation and Data Interpretation
  • Determine Concentration: Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.

    • Concentration = (Peak Area - y-intercept) / slope

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility of HATP in the solvent.

    • Solubility (mg/mL) = Concentration (mg/mL) × Dilution Factor

Trustworthiness Check: The presence of visible, undissolved solid in the vial after the equilibration period is a mandatory visual confirmation that a saturated solution was achieved.

Discussion and Field-Proven Insights

As a Senior Application Scientist, it is crucial to recognize that the practical aspects of handling these materials are as important as the theoretical principles.

  • Oxidative Stability: Aromatic amines, including HATP, can be susceptible to oxidation, especially in the free base form, which can lead to discoloration and the formation of impurities. When possible, handling HATP solutions under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. Preparing solutions fresh before use is highly recommended.

  • Hygroscopicity Management: The hygroscopic nature of DMSO is a major source of experimental error.[5] Always use anhydrous grade solvent from a freshly opened bottle or one that has been properly stored over molecular sieves. Minimize the time the solvent is exposed to the atmosphere during handling.

  • High-Boiling Point Solvents: The high boiling points of DMSO and DMF make them difficult to remove under standard rotary evaporation conditions.[6] For recovery of the solid material, techniques like lyophilization (freeze-drying) or precipitation by adding an anti-solvent may be required.

Safety Considerations

All work with HATP, DMSO, and DMF should be conducted in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • HATP: While specific toxicology data for HATP is limited, aromatic amines as a class should be handled with care. The hydrochloride salt may be corrosive. Avoid inhalation of dust and contact with skin and eyes.[13]

  • DMSO: Can enhance the absorption of other chemicals through the skin. It is combustible.

  • DMF: Is a suspected carcinogen and teratogen. It is readily absorbed through the skin and is a combustible liquid.

Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing work.

Conclusion

2,3,6,7,10,11-hexaaminotriphenylene is qualitatively soluble in the polar aprotic solvents DMSO and DMF, a critical property enabling its use in the synthesis of advanced 2D materials. Quantitative solubility, however, is highly dependent on factors such as the compound's form (free base vs. salt), purity, and the experimental conditions, particularly temperature and solvent water content. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically rigorous method for researchers to determine precise solubility values tailored to their specific materials and conditions. By understanding and controlling these variables, scientists can ensure the reproducibility and success of their experimental endeavors with this important molecular building block.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 - Benchchem. (URL: )
  • 2,3,6,7,10,11-Hexaiminotriphenylene | C18H12N6 | CID 118621033 - PubChem. (URL: )
  • 2,3,6,7,10,11-hexaaminotriphenylene | 1350518-27-2 - ChemicalBook. (URL: )
  • 2,3,6,7,10,11-Hexaaminotriphenylene | C18H18N6 | CID 101806131 - PubChem. (URL: )
  • Triphenylene-2,3,6,7,10,11-hexaamine 6HCl - ChemBK. (URL: )
  • Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride - Sigma-Aldrich. (URL: )
  • 1350518-27-2 | Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride | ChemScene. (URL: )
  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (URL: )
  • Solubility of 2,5-Dimethyldiphenylmethane in Organic Solvents: A Technical Guide - Benchchem. (URL: )
  • Solubility of Organic Compounds - Chemistry Steps. (URL: )
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (URL: )
  • High Electrical Conductivity in Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 , a Semiconducting Metal–Organic Graphene Analogu - Harvard DASH. (URL: )
  • electronic reprint 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydr
  • Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene deriv
  • Triphenylene-2,3,6,7,10,11-hexamine hexahydrochloride - C18H24Cl6N6 | CSSB00161152451 - Chemspace. (URL: )
  • EP1676826A1 - Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene. (URL: )
  • Preparation method of 2, 3, 6, 7, 10, 11-hexahydroxy triphenylene (HHTP)
  • 3.
  • DMF Work-up and Solubility Issues : r/Chempros - Reddit. (URL: )
  • CAS 1350518-27-2 2,3,6,7,10,11-Hexaaminotriphenylene. (URL: )
  • Dimethyl Sulfoxide (DMSO)
  • Coupling of a conductive Ni3(2,3,6,7,10,11-hexaiminotriphenylene)
  • High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue - A-Z.lu. (URL: )

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The HATP Ligand: A Technical Guide to Synthesizing Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled control over structure and function at the molecular level.[1][2][3] The judicious selection of organic linkers is paramount to the successful construction of these intricate porous networks. Among the diverse array of building blocks, 2,3,6,7,10,11-hexaaminotriphenylene (HATP), also known as HITP, has emerged as a critical and highly versatile ligand.[1] This technical guide provides an in-depth exploration of the HATP ligand, detailing its unique molecular architecture and the profound impact of this structure on the synthesis and properties of resulting COFs. We will delve into field-proven synthesis protocols, essential characterization techniques, and the burgeoning applications of HATP-based COFs, with a particular focus on their relevance to drug development and beyond.

The Strategic Advantage of the HATP Ligand in COF Synthesis

The efficacy of HATP as a building block for COFs stems from its distinct molecular architecture. At its core is a rigid, planar triphenylene unit, which imparts thermal and chemical stability to the final framework.[1] Adorning this core are six amine functionalities, a key feature that drives the extensive covalent bonding necessary for COF formation.[1] This high degree of connectivity, typically achieved through imine condensation with aldehyde-containing monomers, leads to the creation of robust, crystalline frameworks with well-defined, permanent porosity and high surface areas.[1][4]

Key Properties of the HATP Ligand:

  • C3 Symmetry: The symmetrical arrangement of the six amine groups around the triphenylene core facilitates the formation of highly ordered, hexagonal porous structures. This predictable geometry is fundamental to the "bottom-up" design principle of COFs.

  • Electron-Rich Nature: The triphenylene core is an electron-rich aromatic system. This electronic characteristic can be harnessed for applications in catalysis, sensing, and electronics.[1][5]

  • High Connectivity: The presence of six reactive amine groups allows for a high degree of cross-linking, resulting in mechanically robust and chemically stable COF structures.[1]

These intrinsic properties make HATP an exemplary candidate for constructing COFs with tailored functionalities for a wide range of applications, from gas storage and separation to advanced drug delivery systems.[1][6][7]

Synthesis of HATP-Based COFs: A Step-by-Step Technical Protocol

The synthesis of HATP-based COFs is typically achieved through a solvothermal condensation reaction.[8] This method involves heating the constituent monomers in a sealed vessel with a suitable solvent system, allowing for the reversible formation of covalent bonds and the gradual crystallization of the porous framework.

General Solvothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of an imine-linked COF using HATP and a dialdehyde linker (e.g., terephthalaldehyde, PDA).

Materials:

  • 2,3,6,7,10,11-hexaaminotriphenylene (HATP)[9]

  • Dialdehyde linker (e.g., terephthalaldehyde)

  • Solvent system (e.g., a mixture of mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (catalyst)

  • Pyrex tube or similar pressure-resistant vessel

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Pyrex tube, add HATP and the dialdehyde linker in the appropriate stoichiometric ratio (typically 1:1.5 for a C3 + C2 condensation).

  • Solvent Addition: Add the chosen solvent system to the tube. The selection of solvent is critical and often requires optimization to balance monomer solubility and facilitate crystallization.[8] A common mixture is mesitylene and 1,4-dioxane.

  • Catalyst Introduction: Add a catalytic amount of aqueous acetic acid. The acid catalyzes the reversible imine bond formation, which is crucial for error correction and the growth of a crystalline framework.

  • Degassing and Sealing: Sonicate the mixture briefly to ensure homogeneity. Subsequently, subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, and then seal it under vacuum or an inert atmosphere.

  • Solvothermal Reaction: Place the sealed tube in an oven preheated to the desired reaction temperature (typically 120 °C) for a period of 3-7 days.

  • Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. Collect the resulting solid precipitate by filtration. Wash the product sequentially with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 120 °C) overnight to remove residual solvent from the pores.

Causality in Experimental Choices
  • Solvent System: The choice of a mixed solvent system like mesitylene/dioxane is strategic. Mesitylene provides a high boiling point for the solvothermal conditions, while dioxane helps to improve the solubility of the polar HATP monomer.

  • Catalyst: The use of an acid catalyst is essential for the reversibility of the imine condensation reaction. This reversibility allows for the "proofreading" and correction of defects during the crystallization process, leading to a more ordered and crystalline material.[10]

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical to prevent side reactions, such as the oxidation of the amine groups, which would disrupt the formation of the desired COF structure.

Two-Step Solvothermal Procedure for Enhanced Crystallinity

For challenging systems or to achieve higher crystallinity, a two-step solvothermal approach can be employed. This method separates the initial polymerization from the subsequent crystallization and defect-repairing phase.[8]

  • Step 1 (Initial Polymerization): Conduct the initial solvothermal reaction under milder conditions or for a shorter duration to form a less crystalline or amorphous polymer.

  • Step 2 (Crystallization and Repair): Isolate the initial product and then subject it to a second solvothermal treatment in a suitable solvent system, often at a higher temperature or for a longer period. This second step facilitates the correction of defects and promotes the growth of larger, more ordered crystalline domains.[8]

Visualization of the Synthesis and Structure

HATP-Based COF Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions HATP HATP Ligand Process Imine Condensation (Reversible) HATP->Process Dialdehyde Dialdehyde Linker Dialdehyde->Process Solvent Solvent System (e.g., Mesitylene/Dioxane) Solvent->Process Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Process Temperature Solvothermal Heating (e.g., 120°C) Temperature->Process Purification Purification (Washing & Drying) Process->Purification COF HATP-Based COF Purification->COF

Caption: Idealized hexagonal structure of a 2D COF from HATP.

Essential Characterization of HATP-Based COFs

Rigorous characterization is imperative to confirm the successful synthesis of a crystalline and porous HATP-based COF. A suite of analytical techniques should be employed to probe the structural, physical, and chemical properties of the material.

Technique Purpose Typical Observations for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the long-range order of the COF.A series of sharp diffraction peaks corresponding to the expected crystal structure, indicating high crystallinity.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired covalent linkages (e.g., imine bonds).The appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and the disappearance of the N-H stretching vibrations of the amine groups and the C=O stretching of the aldehyde groups.
Solid-State ¹³C NMR Spectroscopy To provide further evidence of the covalent bond formation and the local chemical environment.Resonance signals corresponding to the imine carbon and the carbons of the triphenylene and linker aromatic rings.
Brunauer-Emmett-Teller (BET) Gas Sorption Analysis To determine the specific surface area and pore size distribution of the COF.A type I or type IV isotherm, indicative of a microporous or mesoporous material, respectively, with a high surface area (typically > 500 m²/g).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the synthesized COF.Images showing the morphology of the COF particles, which can range from nanospheres to crystalline platelets.

Applications in Drug Development and Beyond

The unique properties of HATP-based COFs make them highly promising materials for a variety of applications, particularly in fields relevant to drug development and therapy. [6][7][11][12][13]

Drug Delivery

The high porosity and large surface area of HATP-based COFs make them excellent candidates for drug delivery vehicles. [6][7]The tunable pore size allows for the encapsulation of a wide range of therapeutic molecules, from small-molecule drugs to larger biologics. [6]Furthermore, the surface of the COF can be functionalized with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects. [6]The inherent biodegradability of some COF linkages can also be exploited for controlled drug release. [11]

Photocatalysis and Photodynamic Therapy

The extended π-conjugation of the HATP core and the ability to incorporate photosensitizing linkers make these COFs promising materials for photocatalysis. [14][15][16][17][18]In the context of drug development, this can be leveraged for photodynamic therapy (PDT), where the COF can generate reactive oxygen species upon light irradiation to induce cancer cell death.

Biosensing

The high surface area and tunable electronic properties of HATP-based COFs can be utilized for the development of highly sensitive and selective biosensors. [1][12]The pores of the COF can be functionalized with recognition elements (e.g., antibodies, aptamers) to capture specific biomarkers, and the resulting change in the electronic or optical properties of the COF can be used as a sensing signal.

Other Applications

Beyond drug development, HATP-based COFs are being explored for a multitude of other applications, including:

  • Gas Storage and Separation: The well-defined pores are ideal for the selective capture of gases like CO₂ and H₂. [1]* Heterogeneous Catalysis: The ordered structure and high surface area provide an excellent platform for supporting catalytic active sites. [1][19]* Organic Electronics: The inherent conductivity of some HATP-based frameworks opens up possibilities for their use in electronic devices. [1][20][21]

Conclusion and Future Outlook

The HATP ligand has proven to be a cornerstone in the design and synthesis of advanced Covalent Organic Frameworks. Its unique combination of rigidity, high connectivity, and favorable electronic properties has enabled the creation of a diverse range of crystalline, porous materials with exceptional performance in various applications. For researchers and professionals in drug development, HATP-based COFs offer a versatile and highly tunable platform for creating next-generation drug delivery systems, therapeutic agents, and diagnostic tools. As our understanding of the structure-property relationships in these materials continues to grow, we can anticipate the development of even more sophisticated and functional HATP-based COFs that will address key challenges in medicine and beyond.

References

  • Understanding HATP: Your Go-To Supplier for COF Linkers. (2026, February 19).
  • Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance. (2025, May 1). Energy & Environmental Science. DOI:10.1039/D5EE01599E.
  • Mechanistic Approach towards Designing Covalent Organic Frameworks for Photocatalytic Hydrogen Generation. (2023, August 9). MDPI.
  • A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ScienceDirect.
  • High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue. (2014, April 21). Journal of the American Chemical Society.
  • High Electrical Conductivity in Ni 3 (2,3,6,7,10,11-hexaiminotriphenylene) 2 , a Semiconducting Metal–Organic Graphene Analogu. Harvard DASH.
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  • Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (2023, February 10). MDPI.
  • Enabling Solution Processible COFs through Suppression of Precipitation during Solvothermal Synthesis. ChemRxiv.
  • Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. (2012, October 10). Beilstein Journal of Organic Chemistry.
  • Conductive properties of triphenylene MOFs and COFs. ScienceDirect.
  • Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. Creative Biolabs.
  • Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. ScienceDirect.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (2023). MDPI.
  • Synthesis of covalent organic frameworks via coupling polymerization. (2026, February 10). ResearchGate.
  • Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library.
  • Enabling Solution Processable COFs through Suppression of Precipitation during Solvothermal Synthesis. (2022, December 27). PubMed.
  • design and synthesis of conductive metal–organic frameworks for the detection and uptake of toxic pollutants. Dartmouth Digital Commons.
  • Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. PMC.
  • COF-Based Photocatalysts for Enhanced Synthesis of Hydrogen Peroxide. (2024, February 29). MDPI.
  • Covalent Organic Frameworks for Photocatalysis: Design, Strategy, and Structure-to-Performance Relationship. Comoc.
  • Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. (2018, April 27). Indian Academy of Sciences.
  • Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. Sigma-Aldrich.
  • Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021, March 22). PMC.
  • Covalent organic frameworks and their composites as high-performance photocatalysts for organic pollutant removal. (2026, January 30). ScienceDirect. DOI:10.1016/j.seppur.2024.126487.
  • Covalent Organic Frameworks for Photocatalysis. (2024, December 9). PMC.
  • Engineered Covalent Organic Frameworks with Green Future for Environmentally Sustainable Production of Hydrogen Peroxide: A Critical Review. (2025, November 3). MDPI.
  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. PMC.
  • Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. (2024, July 15). PubMed. DOI: 10.1002/bit.28718.
  • Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Chemical Communications.
  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry.
  • Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021, March 22). MDPI.
  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2020, November 18). MDPI.
  • Conductive properties of triphenylene MOFs and COFs. ResearchGate.
  • Atomic-Level Characterization of Dynamics of a 3D Covalent Organic Framework by Cryo-Electron Diffraction Tomography. (2019, June 26). ResearchGate.

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Electronic Properties of Triphenylene-Based Amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic architecture, synthetic pathways, and application vectors of triphenylene-based amine linkers, specifically focusing on 2,3,6,7,10,11-hexaaminotriphenylene (HATP) and its derivatives. Unlike simple arylamines, the triphenylene core offers a unique


 symmetric, discoid 

-system that facilitates anisotropic charge transport, making it a "privileged structure" in both semiconductor engineering (COFs/MOFs) and pharmacological DNA intercalation.

Key Insight for Drug Developers: While often viewed solely as optoelectronic materials, the planar hydrophobicity of the triphenylene core combined with cationic amine "anchors" creates a potent motif for DNA major-groove intercalation and biosensing, offering a scaffold for novel chemotherapeutics.

Part 1: Molecular Architecture & Electronic Fundamentals

The Triphenylene Core: A Discotic Electronic Reservoir

The electronic utility of triphenylene stems from its extended polycyclic aromatic hydrocarbon (PAH) structure. Unlike linear acenes (e.g., pentacene) which are prone to oxidation, triphenylene maintains high oxidative stability due to its "clar sextet" character—it can be viewed as three benzene rings fused to a central ring, maximizing resonance stabilization.

  • Symmetry (

    
    ):  This symmetry prevents crystallization into herringbone patterns common in smaller aromatics, instead promoting columnar stacking . This results in 1D channels where 
    
    
    
    -orbitals overlap face-to-face, facilitating high hole mobility (
    
    
    ).
  • Amine Functionalization: Substituting the core with amine groups (typically at the 2,3,6,7,10,11 positions) introduces strong electron-donating auxochromes.

    • HOMO Elevation: The lone pairs on the nitrogen atoms conjugate with the core, raising the Highest Occupied Molecular Orbital (HOMO) energy. This lowers the ionization potential, making these molecules excellent Hole Transport Materials (HTMs) .

    • Redox Non-Innocence: In coordination polymers (MOFs), the HATP ligand is "non-innocent," meaning it can exist in neutral, semiquinone (radical anion), or quinodiimine oxidation states. This delocalization is the secret behind the record-breaking conductivity of materials like

      
      .
      
Visualization: Structure-Property Logic

The following diagram illustrates how structural modifications translate to electronic behaviors.

TriphenyleneProperties Core Triphenylene Core (Planar, Hydrophobic) Amine + Amine Groups (-NH2, -NHR) Core->Amine Functionalization App_Bio DNA Intercalators (Therapeutics) Core->App_Bio Pi-Stacking Effect1 HOMO Elevation (Better Hole Injection) Amine->Effect1 n-pi Conjugation Effect2 H-Bonding Capability (Supramolecular Assembly) Amine->Effect2 Donor Sites Effect3 Cationic Charge (pH < pKa) (DNA Backbone Affinity) Amine->Effect3 Protonation App_OLED OLEDs / HTMs (p-type Semiconductors) Effect1->App_OLED App_MOF Conductive MOFs/COFs (Chemiresistive Sensors) Effect1->App_MOF Effect2->App_MOF Effect3->App_Bio

Figure 1: Logic flow connecting the chemical modification of the triphenylene core to specific electronic and biological applications.

Part 2: Synthesis & Structural Validation[1]

The Challenge of HATP Synthesis

The synthesis of 2,3,6,7,10,11-hexaaminotriphenylene (HATP) is non-trivial due to the high susceptibility of the electron-rich amine product to oxidative degradation in air.

Standard Protocol (The "Salt" Strategy): Researchers rarely isolate the free base HATP. Instead, it is synthesized and stored as the hexahydrochloride salt (HATP·6HCl ), which is air-stable.

  • Precursor: 2,3,6,7,10,11-hexabromotriphenylene or hexamethoxytriphenylene.

  • Nitration: Fuming

    
     converts the core to hexanitrotriphenylene.
    
  • Reduction:

    
     catalyzed hydrogenation or 
    
    
    
    reduction yields the amine.
  • Stabilization: Immediate treatment with concentrated

    
     precipitates the gray/white salt HATP·6HCl.[1]
    
Analytical Validation (Self-Validating System)

How do you ensure your linker is electronically active and pure?

  • NMR Silence: HATP·6HCl often shows broadened or absent peaks in

    
     NMR due to trace radical formation or aggregation. Do not rely solely on NMR.
    
  • IR Spectroscopy: Look for the disappearance of the Nitro stretch (

    
    ) and appearance of broad 
    
    
    
    bands (
    
    
    ).
  • Cyclic Voltammetry (The Gold Standard): The material must show reversible oxidation waves. Irreversibility suggests degradation to quinones.

Part 3: Applications in Materials & Drug Development

Conductive MOFs and COFs (The "Graphene Analogues")

Reaction of HATP with metal nodes (Ni, Cu) or aldehydes creates 2D honeycomb lattices.

  • Ni3(HITP)2: A conductive MOF (

    
    ) formed by reacting HATP with 
    
    
    
    in ammonia. The ammonia deprotonates the amine, and air oxidizes the ligand to a radical semiquinone state, allowing charge delocalization across the entire 2D sheet.
  • Mechanism: Charge transport occurs "through-bond" (via the metal node) and "through-space" (via

    
    -stacking of the 2D sheets).
    
Bio-Electronic Interfaces: DNA Intercalation

For the drug development audience, triphenylene amines function as metallo-intercalator mimics .

  • Intercalation: The flat, 11 Å diameter triphenylene core slides perfectly between DNA base pairs (similar to Ethidium Bromide but larger).

  • Groove Binding: The amine arms, when protonated at physiological pH, interact electrostatically with the negatively charged phosphate backbone.

  • Therapeutic Potential: These molecules are being explored as "molecular photonics" for Photodynamic Therapy (PDT)—the electronic excited state can generate Reactive Oxygen Species (ROS) to cleave DNA upon irradiation.

Part 4: Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Objective: Determine the oxidation potential (


) to calculate HOMO levels of a triphenylene-amine derivative.

Materials:

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (degassed).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter),

    
     (Reference).
    
  • Standard: Ferrocene (

    
    ).
    

Step-by-Step:

  • Cleaning: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry until mirror finish. Sonicate in ethanol.
    
  • Blank Scan: Run a CV of the electrolyte solution alone (-1.5V to +1.5V) to ensure no impurity peaks.

  • Sample Prep: Dissolve the triphenylene derivative (1 mM) in the electrolyte solution. Note: If using HATP·6HCl, add 6 equivalents of triethylamine to free the base in situ.

  • Measurement: Scan at 100 mV/s. Observe the first oxidation onset (

    
    ).
    
  • Internal Standard: Add Ferrocene and scan again to reference potentials to vacuum level.

  • Calculation:

    
    
    
Protocol B: Synthesis of Conductive Ni3(HITP)2 Film

Objective: Synthesize a conductive MOF film on a substrate for sensing applications.

  • Solution A: Dissolve HATP·6HCl (10 mg) in water (2 mL).

  • Solution B: Dissolve

    
     (1.5 eq) in water (2 mL) + Conc. Ammonia (
    
    
    
    ).
  • Interface Reaction: Place a substrate (glass/quartz) in a beaker. Pour Solution A. Gently layer Solution B on top.

  • Incubation: Cover and heat at

    
     for 2 hours. A blue/black film will grow at the interface and on the substrate.
    
  • Washing: Rinse the film gently with water and acetone. Air dry.

  • Verification: Measure resistance using a standard multimeter (Two-point probe). It should read in the

    
     to 
    
    
    
    range, confirming conductivity.

Part 5: Visualization of Charge Transport

The following diagram contrasts the charge transport mechanisms in the two primary phases of triphenylene amine materials.

ChargeTransport cluster_0 1D Columnar Phase (Liquid Crystals) cluster_1 2D MOF/COF Lattice Node1 Triphenylene Stack Mech1 Hopping Mechanism (Face-to-Face Pi-Overlap) Node1->Mech1 Prop1 Anisotropic Mobility (High along Z-axis) Mech1->Prop1 Node2 Hexagonal Lattice (Ni-N-C Conjugation) Mech2 Band Transport / Delocalization (Through-Bond + Through-Space) Node2->Mech2 Prop2 High Conductivity (Metallic/Semiconducting) Mech2->Prop2

Figure 2: Comparison of charge transport mechanisms. 1D stacking relies on hopping (slower), while 2D MOF lattices utilize extended conjugation (faster).

References

  • Sheberla, D., et al. (2014). "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Semiconducting Metal–Organic Graphene Analogue." Journal of the American Chemical Society.

  • Campbell, M. G., et al. (2015). "Cu3(hexaiminotriphenylene)2: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing."[2] Angewandte Chemie International Edition.

  • Contreras-Pereda, N., et al. (2022). "Conductive properties of triphenylene MOFs and COFs." Coordination Chemistry Reviews.

  • Zhang, J., et al. (2015). "Metal-organic Kagome lattices M3(2,3,6,7,10,11-hexaiminotriphenylene)2 (M = Ni and Cu): from semiconducting to metallic by metal substitution." Physical Chemistry Chemical Physics.

  • Biver, T. (2012). "Use of UV-Vis Spectrophotometry to Study the Interactions of Small Molecules with DNA." IntechOpen. (General reference for DNA intercalation protocols).

Sources

Technical Assessment: Hexaaminotriphenylene (HATP) – Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between HATP hydrochloride and free base hexaaminotriphenylene Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of conductive Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), 2,3,6,7,10,11-hexaaminotriphenylene (HATP) is a critical organic linker.[1][2] However, a fundamental dichotomy exists between its two primary forms: the Hexahydrochloride Salt (HATP·6HCl) and the Free Base (HATP) .

  • The Salt (HATP[3][4]·6HCl) is the kinetically stable, commercially viable storage form. It protects the electron-rich amine groups from premature oxidation.

  • The Free Base (HATP) is the thermodynamically reactive species required for coordination. It is highly unstable in aerobic conditions, susceptible to rapid oxidation into semiquinone or imine derivatives (e.g., HITP).

Core Directive: Researchers should almost exclusively procure and store the hydrochloride salt , generating the free base in situ only at the moment of reaction. Attempting to isolate and store the free base leads to rapid degradation and poor reproducibility in reticular synthesis.

Chemical Identity & Structural Analysis

The structural differences extend beyond simple counter-ions; they dictate the electronic state and shelf-life of the material.

Comparative Data Table
FeatureHATP Hexahydrochloride (Salt)HATP Free Base
CAS Number 1350518-27-251364-51-3 (Generic/Rare)
Formula C₁₈H₁₈N₆ · 6HClC₁₈H₁₈N₆
Molecular Weight ~537.14 g/mol ~318.38 g/mol
Physical State White to pale grey/pink powderDarkens rapidly (yellow

black)
Oxidation State Fully Reduced (Amine, -NH₃⁺)Susceptible to Oxidation (-NH₂

=NH)
Solubility Water (Moderate), Acidic AlcoholsPolar Organics (DMSO, DMF) - Unstable
Primary Role Stable Precursor / Storage FormTransient Reactive Ligand
Structural Implications

The triphenylene core is electron-rich. In the free base, the lone pairs on the six nitrogen atoms donate electron density into the


-system, lowering the oxidation potential. This makes the free base prone to forming radical cations or fully oxidized quinoid-type structures (HITP) upon exposure to air.

In the hydrochloride salt, the amines are protonated (-NH₃⁺). This removes the lone pair availability, effectively "locking" the molecule in its reduced state and preventing oxidative degradation.

Physicochemical Properties & Stability Mechanisms[5]

The Oxidation Cascade

The primary technical challenge with HATP is its redox activity. The transition from HATP (amine) to HITP (imine) is often the desired endpoint in conductive MOF synthesis (e.g., Ni₃(HITP)₂), but this must be controlled.

  • HATP·6HCl: The protonated ammonium groups are electron-withdrawing (inductively), stabilizing the aromatic core against oxidation.

  • Free Base: Upon deprotonation, the electron-rich core reacts with atmospheric oxygen.

    • Step 1: Formation of radical semiquinone species (paramagnetic).

    • Step 2: Full oxidation to 2,3,6,7,10,11-hexaiminotriphenylene (HITP).

Solubility and Solvent Compatibility
  • Salt: Soluble in water and lower alcohols (methanol, ethanol) provided the pH remains acidic. High solubility in water facilitates aqueous-phase MOF synthesis.

  • Free Base: While theoretically soluble in organic solvents like DMSO or NMP, dissolution often accelerates oxidation due to dissolved oxygen, turning solutions dark blue or black within minutes.

Application-Specific Performance: Reticular Chemistry

In the synthesis of conductive MOFs (e.g., Cu-HATP, Ni-HITP) and COFs, the choice of precursor dictates the reaction kinetics and crystal quality.

The In Situ Deprotonation Strategy

Using the free base directly is operationally difficult due to the need for a glovebox environment. The standard industry protocol utilizes the salt with an in situ neutralization step. This allows for a "slow release" of the active ligand, which is beneficial for crystal growth (Ostwald ripening).

Diagram: Reaction Pathway & Logic

The following diagram illustrates the standard workflow converting the stable salt to the active MOF framework.

HATP_Synthesis_Workflow cluster_0 Reaction Vessel (In Situ) Salt HATP·6HCl (Stable Storage Form) FreeBase Free Base HATP (Transient Species) Salt->FreeBase In-situ Neutralization Base Deprotonating Agent (e.g., NH4OH, Pyridine) Base->FreeBase MOF Conductive MOF (M3(HITP)2) FreeBase->MOF Coordination & Self-Assembly Metal Metal Source (e.g., NiCl2, Cu(OAc)2) Metal->MOF Oxidation Controlled Oxidation (Air/O2) Oxidation->MOF Ligand Oxidation (-NH2 to =NH)

Caption: Logical workflow for generating conductive MOFs from HATP·6HCl.[5][6][7] The free base is generated transiently within the reaction vessel to prevent degradation.

Experimental Protocols

Protocol A: Direct Synthesis of M₃(HITP)₂ from HATP·6HCl

This protocol avoids isolation of the unstable free base.

Reagents:

  • HATP[1][3][8]·6HCl (1 eq)

  • Metal Salt (e.g., NiCl₂·6H₂O) (1.5 eq)

  • Concentrated Aqueous Ammonia (Excess)

  • Water/Ethanol mixture (solvent)[3][8]

Methodology:

  • Dissolution: Dissolve HATP·6HCl in water. The solution should be slightly acidic and clear/pale pink.

  • Metal Addition: Add the metal salt solution to the ligand solution. No precipitate should form immediately.

  • Activation (Critical Step): Slowly add aqueous ammonia.

    • Mechanism:[3][8] Ammonia neutralizes the HCl, generating the Free Base HATP in situ.

    • Simultaneous Reaction: The free base immediately coordinates with metal ions while dissolved oxygen oxidizes the ligand to the HITP (imine) form.

  • Crystallization: Heat (typically 60-80°C) to promote stacking of the 2D sheets into the final conductive framework.

Protocol B: Isolation of Free Base (Not Recommended)

If specific applications require the isolated free base (e.g., anhydrous organic synthesis), strict anaerobic conditions are mandatory.

  • Degassing: All solvents (water, extraction solvents) must be sparged with Argon/N₂ for >30 mins.

  • Neutralization: React HATP·6HCl with NaOH under Argon atmosphere.

  • Extraction: Extract rapidly into degassed dichloromethane or ethyl acetate.

  • Drying: Dry over MgSO₄ (anaerobic) and evaporate.

  • Result: The solid must be stored in a glovebox (<0.1 ppm O₂). Even trace oxygen will turn the solid black.

Safety & Toxicology

  • HATP·6HCl:

    • Corrosive Potential: Upon contact with moisture or mucous membranes, it can release HCl. Handle with standard PPE (gloves, goggles).

    • Dust Hazard: Fine powder; use a fume hood to avoid inhalation.

  • Free Base:

    • Unknown Toxicology: As a reactive aromatic amine, it should be treated as a potential mutagen/carcinogen, similar to other polycyclic aromatic amines.

    • Reactivity: Can react violently with strong oxidizers.

References

  • Sheberla, D., et al. (2014). "Conductive MOF Electrodes for Stable Supercapacitors with High Areal Capacitance." Nature Materials.

  • Campbell, M. G., et al. (2015). "Cu3(hexaiminotriphenylene)2: An Electrically Conductive 2D Metal–Organic Framework for Chemiresistive Sensing." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). "Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride Product Specification."

  • Foster, M. E., et al. (2016). "Radical Semiquinone Linkers in Conductive MOFs." Journal of the American Chemical Society.

Sources

Methodological & Application

Application Note: High-Performance Supercapacitor Electrodes via Hexaaminotriphenylene (HATP) Covalent Organic Frameworks

[1][2]

Executive Summary & Scientific Rationale

This guide details the preparation of supercapacitor electrodes using Hexaaminotriphenylene (HATP) based Covalent Organic Frameworks (COFs).[1][2] Specifically, we focus on the condensation of HATP with Hexaketocyclohexane (HKH) to form the highly stable, redox-active HATN-COF (Hexaazatrinaphthylene-COF).

Why HATP-COFs?

  • Dual Storage Mechanism: HATP-COFs bridge the gap between batteries and supercapacitors. They offer high surface area for Electric Double Layer Capacitance (EDLC) and abundant nitrogen heteroatoms (

    
     centers) for rapid, reversible Faradaic redox reactions (Pseudocapacitance).
    
  • Structural Robustness: Unlike boronate-linked COFs, the phenazine linkages formed between HATP and HKH are chemically stable in both acidic (1M H₂SO₄) and alkaline (6M KOH) electrolytes.

  • Conductivity: The extended

    
    -conjugation of the HATP core facilitates electron transport, mitigating the intrinsic insulating nature of many porous polymers.
    

Module A: Synthesis of HATN-COF Active Material

Objective: Synthesize high-crystallinity HATN-COF with maximized pore accessibility. Mechanism: Schiff-base condensation followed by tautomerization to stable phenazine linkages.

Reagents & Equipment
  • Precursors:

    • 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride (HATP[1][3][4]·6HCl) (98% purity).

    • Hexaketocyclohexane octahydrate (HKH[1]·8H₂O).

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Mesitylene, Acetic Acid (Glacial, 12M).

  • Equipment: Pyrex pressure tube (15 mL), Soxhlet extractor, Vacuum oven.

Step-by-Step Synthesis Protocol
  • Precursor Dissolution:

    • In a 15 mL Pyrex tube, charge HATP·6HCl (0.05 mmol, ~28 mg) and HKH·8H₂O (0.05 mmol, ~16 mg).

    • Add solvent mixture: 1.5 mL NMP + 1.5 mL Mesitylene .

    • Rationale: NMP solubilizes the polar precursors; Mesitylene acts as a pore-forming agent (modulator) to prevent collapse during crystallization.

  • Catalyst Activation:

    • Add 0.5 mL of 6M Aqueous Acetic Acid .

    • Critical Mechanism: The acid catalyzes the reversible imine formation. Without reversibility, you form an amorphous polymer, not a crystalline COF.

  • Degassing (The "Freeze-Pump-Thaw" Cycle):

    • Flash freeze the tube in liquid nitrogen.

    • Apply vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water. Repeat 3 times .

    • Why? Oxygen causes irreversible oxidation of HATP amines to nitro/nitroso species, terminating polymerization.

  • Solvothermal Synthesis:

    • Flame-seal the tube under vacuum or cap tightly under Ar flow.

    • Heat at 120°C for 72 hours in a static oven.

    • Visual Check: The solution should turn from dark brown to a black precipitate.

  • Purification (Self-Validating Step):

    • Filter the black powder.

    • Soxhlet Extraction: Wash with THF (12 hours) followed by Acetone (12 hours).

    • Validation: If the filtrate remains colored after 24 hours, unreacted monomers are still trapped. Continue extraction until clear. Blocked pores = Low Capacitance.

    • Activation: Dry at 100°C under dynamic vacuum for 12 hours.

Synthesis Workflow Diagram

SynthesisWorkflowPrecursorsHATP + HKH(Precursors)MixingSolvent Mixing(NMP/Mesitylene/AcOH)Precursors->MixingDegasFreeze-Pump-Thaw(3 Cycles)Mixing->DegasRemove O2ReactionSolvothermal120°C, 72hDegas->ReactionSchiff-baseCondensationWashingSoxhlet Extraction(THF/Acetone)Reaction->WashingRemove OligomersActivationVacuum Drying100°CWashing->ActivationOpen PoresProductCrystallineHATN-COFActivation->Product

Caption: Figure 1.[1][5] Solvothermal synthesis workflow for HATN-COF, emphasizing the critical degassing and activation steps to ensure crystallinity and porosity.

Module B: Electrode Fabrication Protocol

Objective: Create a mechanically stable electrode with low contact resistance. Challenge: COFs are "fluffy" powders. Direct pressing leads to delamination. We use a slurry coating method on Carbon Cloth.

Slurry Composition
ComponentMaterialMass RatioFunction
Active Material HATN-COF80% Redox storage & Ion adsorption
Conductive Additive Acetylene Black (or CNTs)10% Percolation network for electrons
Binder PVDF (Polyvinylidene fluoride)10% Mechanical adhesion
Fabrication Steps
  • Substrate Preparation:

    • Cut Carbon Cloth (CC) into 1x1 cm pieces.

    • Hydrophilization: Soak CC in conc. HNO₃ for 2 hours, wash with DI water, dry.

    • Reason: Pristine CC is hydrophobic; acid treatment adds -OH/-COOH groups for better slurry adhesion.

  • Ink Formulation:

    • Mix COF, Carbon Black, and PVDF (powder) in an agate mortar.

    • Add NMP dropwise. Grind for 30 minutes until a viscous, glossy ink forms.

    • Tip: If the ink is dull/matte, the conductive carbon is not well-dispersed.

  • Coating & Drying:

    • Drop-cast 20-50 µL of slurry onto the CC.

    • Mass Loading Target: 1.0 - 2.0 mg/cm².

    • Dry at 80°C in a vacuum oven for 12 hours.

  • Pressing (The "Contact" Step):

    • Press the dried electrode at 10 MPa for 1 minute using a hydraulic press.

    • Causality: This reduces the inter-particle distance, lowering Charge Transfer Resistance (

      
      ).
      
Electrode Assembly Diagram

ElectrodeAssemblyRawMatCOF + Carbon + PVDF(8:1:1)GrindingShear Mixing(NMP Solvent)RawMat->GrindingCoatingDrop CastingGrinding->CoatingViscous SlurrySubstrateCarbon Cloth(HNO3 Treated)Substrate->CoatingDryingVacuum Dry80°C, 12hCoating->DryingPressingHydraulic Press10 MPaDrying->PressingDensificationFinalElecWorking ElectrodePressing->FinalElec

Caption: Figure 2.[3][4][6] Electrode fabrication workflow ensuring intimate contact between the COF active material and the current collector.

Module C: Electrochemical Validation (Self-Validating Protocols)

Setup: 3-Electrode System.

  • Working Electrode: HATN-COF on CC.

  • Reference: Ag/AgCl (3M KCl).

  • Counter: Platinum Wire/Foil.

  • Electrolyte: 1M H₂SO₄ (Preferred for proton-coupled redox) or 6M KOH.

Cyclic Voltammetry (CV) Check
  • Protocol: Scan from -0.2V to 0.8V at rates of 5, 10, 20, 50, 100 mV/s.

  • Success Criteria:

    • Rectangular shape = EDLC dominance.

    • Broad humps/peaks = Pseudocapacitance (Redox).

    • Validation: If the curve is slanted (fusiform), the internal resistance (

      
      ) is too high. Action:  Re-press electrode or increase Carbon Black.
      
b-value Analysis (Mechanism Identification)

To prove the COF kinetics, plot



  • b = 0.5: Diffusion-controlled (Battery-like, slow).

  • b = 1.0: Surface-controlled (Capacitive, fast).

  • Target: HATP-COFs should exhibit

    
     values between 0.7 and 0.9 , indicating fast pseudocapacitive kinetics suitable for high power.
    
Galvanostatic Charge-Discharge (GCD)
  • Protocol: Cycle at current densities of 1, 2, 5, 10 A/g.

  • Calculation:

    
    
    
  • Benchmark: Expect 200 - 400 F/g (or ~367 mAh/g) at 1 A/g for high-quality HATN-COF.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Capacitance (<100 F/g) Pores blocked by oligomers.Repeat Soxhlet extraction with THF for 24h.
High IR Drop (V-shape in GCD) Poor conductivity/contact.Increase Carbon Black to 15%; Increase press pressure.
Electrode Delamination Binder failure.Switch PVDF to PTFE (60 wt% emulsion) and use dough-kneading method.
Rapid Fading (<80% after 1k cycles) Structure collapse or dissolution.Ensure electrolyte is not degrading the COF (Test pH stability); check X-ray diffraction post-cycling.

References

  • General COF Synthesis Strategy

    • Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Chemical Reviews, 2015.
  • HATP-COF for Supercapacitors (HATN-COF)

    • Wang, Z., et al. "Stable hexaazatrinaphthylene-based covalent organic framework as high-capacity electrodes for aqueous hybrid supercapacitors." OAE Publishing, 2025.
    • [1]

  • Conductive Ni-HATP Coordination Polymers

    • Sheberla, D., et al. "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2." Journal of the American Chemical Society, 2014.[5]

  • Electrochemical Characterization Standards

    • Simon, P., & Gogotsi, Y. "Perspectives for electrochemical capacitors and related devices.

Troubleshooting & Optimization

Technical Support Center: Stabilizing Triphenylene-2,3,6,7,10,11-hexaamine (HATP)

[1]

The "Black Tar" Trap: Understanding the Instability

Why does my product turn black immediately?

Triphenylene-2,3,6,7,10,11-hexaamine (HATP) is an electron-rich aromatic system.[1] The six amino groups (

12

Upon exposure to atmospheric oxygen (

1
  • Single Electron Transfer (SET): Formation of the radical cation (Semiquinone imine).[1][2]

  • Coupling: Radical species polymerize or stack, extending conjugation.[1][2]

  • Visual Indicator: The material shifts from White/Grey (Pure)

    
    Pink/Purple  (Trace Oxidation) 
    
    
    Deep Blue/Black (Irreversible Polymerization).[1][2]

The Solution: You must "lock" the lone pairs. By protonating the amines to form the Hexahydrochloride salt (HATP[1]·6HCl) , you remove the electron density available for oxidation, rendering the molecule air-stable.[1]

Visualization: The Oxidation Cascade

OxidationCascadeFreeBaseFree Base HATP(White/Grey)Electron RichRadicalSemiquinone Radical(Pink/Purple)ParamagneticFreeBase->Radical -1e (Oxidation)SaltHATP·6HCl Salt(White Solid)Air StableFreeBase->Salt Protonation(Protection)OxygenAtmospheric O2Oxygen->RadicalPolymerOxidized Polymer(Black/Dark Blue)Insoluble/DeadRadical->Polymer PolymerizationStackingHClHCl (Excess)HCl->Salt

Figure 1: The kinetic competition between oxidation (red path) and acid protection (blue path).[1] Once the polymer forms, it is generally unrecoverable.[1]

Synthesis & Isolation Protocol (The "Acid Trap" Method)[1]

Objective: Synthesize HATP from 2,3,6,7,10,11-hexanitrotriphenylene or hexamethoxytriphenylene without isolating the unstable free base.[1]

Reagents & Equipment[1][2]
  • Precursor: 2,3,6,7,10,11-Hexanitrotriphenylene.[1]

  • Reductant: Tin(II) Chloride (

    
    ) or Pd/C with Hydrazine.[1][2]
    
  • Solvent: Concentrated HCl / Ethanol.[1][2]

  • Atmosphere: Argon or Nitrogen (Schlenk Line).[1][2]

Step-by-Step Workflow
StepActionTechnical Rationale
1. Degassing Sparge all solvents (Ethanol, Conc.[1][2] HCl) with Argon for 30 mins.Removes dissolved

before reaction initiation.
2. Reduction Reflux precursor with

in Ethanol/HCl (1:1 v/v) under Argon.[1][2]

acts as both a reductant and an in situ antioxidant.[1][2] The acidic medium ensures immediate protonation.
3.[1][2] Cooling Cool the mixture to

slowly.
HATP[1][2][3]·6HCl is less soluble in cold acid, promoting crystallization.
4.[1][2] Filtration Filter under inert atmosphere (Schlenk frit) or rapid suction.[1][2]CRITICAL: Do not let the cake run dry in air for long.
5. Washing Wash with cold, degassed conc.[1][2] HCl, then diethyl ether.HCl keeps the equilibrium towards the salt.[2] Ether removes organic impurities.
6.[1][2] Drying Vacuum dry at

.[1][2]
Removes water/HCl.[1][2] The resulting solid should be white or pale grey.[1][2]
Visualization: The "Safe Harbor" Workflow

SynthesisWorkflowStartHexanitrotriphenyleneReactionReduction(SnCl2 / HCl / EtOH)Reflux under ArStart->ReactionCheckIs solution clear/yellow?Reaction->CheckPrecipitationPrecipitate HATP·6HCl(Cool to 0°C)Check->PrecipitationYesFailBlack Tar(Oxidation)Check->FailNo (Dark/Black)WashWash: Cold HCl -> EtherPrecipitation->WashFinalHATP·6HCl(Stable Solid)Wash->Final

Figure 2: The critical path for isolating the stable salt form.

Troubleshooting & FAQs

Q1: My product is pink/light purple. Is it ruined?

Status: Usable with Caution.

  • Diagnosis: Trace surface oxidation has occurred (formation of radical cations).[1][2]

  • Fix:

    • Dissolve the solid in degassed water containing a small amount of

      
       (tin chloride acts as a scavenger).[1][2]
      
    • Add concentrated degassed HCl to reprecipitate the salt.[1][2]

    • Filter under Argon.[1][2][4]

  • Note: If used for MOF/COF synthesis, slight pink coloration often disappears during the hydrothermal synthesis as the metal nodes can drive the redox equilibrium.[1][2]

Q2: The product turned black on the filter paper. Can I recover it?

Status: Critical Failure.

  • Diagnosis: Deep oxidation to the polymeric semiquinone state.[1][2] This material is often insoluble in common solvents.[1][2]

  • Fix: Attempt to boil in concentrated HCl with excess

    
    . If it does not bleach back to white/grey, discard and restart.[1][2]
    
  • Prevention: Use a Schlenk frit for filtration to avoid air exposure.[1][2] If using a Buchner funnel, cover the funnel with an inverted funnel flowing Nitrogen over the cake.[1][2]

Q3: Can I use column chromatography to purify the free base?

Status: DO NOT ATTEMPT.

  • Reasoning: Silica gel is slightly acidic and has high surface area with adsorbed oxygen.[1][2] HATP free base will oxidize and bind irreversibly to the silica, turning the column black.[1][2]

  • Alternative: Purify the salt via recrystallization (Water/HCl) or wash the solid salt with organic solvents (DCM, Chloroform) to remove non-polar impurities (the salt is insoluble in DCM).[1][2]

Q4: I need the free base for my reaction. How do I deprotonate safely?

Protocol:

  • Perform this strictly inside a Glovebox (

    
     ppm 
    
    
    ).[1][2]
  • Suspend HATP[1][2]·6HCl in degassed water/methanol.

  • Add degassed NaOH or Triethylamine.[1][2]

  • The solid will likely change color (free base is often slightly darker or beige).[1][2]

  • Use immediately.[1][2] Do not store the free base.

Q5: The NMR spectrum shows broad, undefined peaks.

Diagnosis: Paramagnetic Broadening.

  • Cause: Presence of radical species (semiquinones).[1][2] Even 1% oxidation can ruin an NMR spectrum due to the unpaired electrons interacting with the magnetic field.[2]

  • Fix: Add a drop of

    
     in 
    
    
    to the NMR tube to reduce radicals back to the diamagnetic amine salt.

Storage & Handling Specifications

ParameterSpecification
Primary Form Hexahydrochloride Salt (HATP[1][2][3]·6HCl)
Temperature

to

(Refrigerate)
Light Light Sensitive (Store in amber vials or foil-wrapped)
Atmosphere Argon/Nitrogen flushed.[1][2] Desiccator recommended (Hygroscopic).[1][2]
Shelf Life 6 months (Salt form); <1 hour (Free base in air)

References

  • Chen, Y., et al. (2014).[1][2] "Conductive MOF Electrodes for Stable Supercapacitors with High Areal Capacitance." Journal of the American Chemical Society. 136(25), 8863–8866.[1][2] [1][2]

    • Context: Describes the synthesis of Ni3(HITP)
  • Sheberla, D., et al. (2014).[1][2] "High Electrical Conductivity in Ni3(2,3,6,7,10,11-hexaiminotriphenylene)2, a Two-Dimensional Metal–Organic Framework." Journal of the American Chemical Society. 136(25), 8859–8862.[1][2]

    • Context: foundational work on conductive MOFs using H
  • Bauer, M., et al. (2012).[1][2] "Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives." Beilstein Journal of Organic Chemistry. 8, 1721–1724.[1][2][4]

    • Context: Discusses the oxidative instability of electron-rich triphenylene deriv
  • Hmadeh, M., et al. (2012).[1][2][5] "New Porous Crystals of Extended Metal-Organic Frameworks Based on 2,3,6,7,10,11-Hexaaminotriphenylene."[1] Chemistry of Materials. 24(18), 3511–3513.[1][2]

    • Context: Detailed synthesis protocols for the linker.

Technical Support Center: HATP·6HCl Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and handling of 2,3,6,7,10,11-Hexaaminotriphenylene Hexahydrochloride (HATP·6HCl) .[1]

Case ID: HATP-SOL-001 Compound: 2,3,6,7,10,11-Hexaaminotriphenylene hexahydrochloride (HATP[2]·6HCl) CAS: 1350518-27-2 (salt form) Molecular Weight: 537.14 g/mol Application: Precursor for Covalent Organic Frameworks (COFs) and conductive MOFs.[3]

Core Solubility Matrix

Executive Summary: HATP·6HCl is a highly polar ionic salt with a large hydrophobic triphenylene core. This "amphiphilic-like" conflict creates unique solubility challenges. It is insoluble in standard organic solvents (DCM, THF, Toluene) and requires high-dielectric polar solvents or acidic media to dissociate the crystal lattice.[2]

Solubility Data Table
Solvent SystemSolubility RatingNotes
Dichloromethane (DCM) InsolubleSalt form cannot interact with non-polar/moderately polar organics.
Tetrahydrofuran (THF) InsolubleEven with heating, solubility is negligible.[2]
Water (Neutral) Low / Sparingly SolubleThe hydrophobic core limits solubility despite the ionic groups.
Acidified Water (aq. HCl/HOAc) High Protonation suppresses equilibrium shifts; best for aqueous stock.
DMSO / DMF Moderate to High Best organic options. Warning: Oxidation risk in non-degassed DMSO.
Methanol / Ethanol LowGenerally poor unless acidified.
o-DCB / n-Butanol Insoluble (as salt)Standard COF solvents require in situ solubilization (see Protocol A).

Troubleshooting Scenarios (Q&A)

Issue A: "I am trying to synthesize a COF using o-Dichlorobenzene/n-Butanol, but the HATP·6HCl sinks to the bottom."

Diagnosis: You are attempting to dissolve a salt in a non-polar solvent mixture. HATP·6HCl will never dissolve directly in o-DCB/n-BuOH. The Fix: You must use the "Solvothermal In-Situ Deprotection" method.

  • Explanation: In COF synthesis, the HATP[2][4]·6HCl is typically suspended in the organic solvent. An aqueous acid catalyst (usually 3M or 6M Acetic Acid) is added. The acetic acid acts as a phase transfer agent and solubilizer, allowing the amine to react at the liquid-liquid interface or slowly release into the organic phase as the reaction proceeds.

  • Action: Do not expect a clear solution initially. A cloudy suspension that clears (or changes color) upon heating is normal.

Issue B: "My solution turned dark brown/black immediately after dissolving."

Diagnosis: Oxidative degradation. Explanation: The free amine (HATP) is electron-rich and extremely sensitive to oxidation by atmospheric oxygen, forming radical cations or diazo-species (the "black tar"). While the 6HCl salt is relatively stable as a solid, once dissolved—especially in DMSO or basic media—trace oxygen causes rapid degradation. The Fix:

  • Degas Everything: Sparge all solvents (DMSO, Water) with Argon or N2 for at least 20 minutes before adding the solid.

  • Glovebox: Ideally, handle the dissolution inside a glovebox (< 0.5 ppm O2).

  • Acid Stabilization: Keep the solution acidic. Oxidation is faster at neutral/basic pH.

Issue C: "I need to characterize the purity by NMR, but it won't dissolve in CDCl3."

Diagnosis: Wrong solvent choice for a salt.[5] The Fix: Use DMSO-d6 or D2O (with a drop of DCl).

  • Note: In D2O, the amine protons (-NH3+) will exchange with Deuterium and disappear from the spectrum. In DMSO-d6, you may see broad ammonium peaks.[2]

Advanced Workflows & Protocols

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for handling HATP·6HCl based on your experimental goal.

HATP_Workflow Start Start: HATP·6HCl Solid Goal What is your Goal? Start->Goal COF COF/MOF Synthesis Goal->COF NMR Purity Check (NMR) Goal->NMR OrganicRxn Reaction in Organic Solvent (Non-COF) Goal->OrganicRxn Suspension Suspend in o-DCB/n-BuOH (Solid will remain) COF->Suspension DMSOd6 Dissolve in DMSO-d6 (Degassed!) NMR->DMSOd6 FreeBase Must convert to Free Base (HATP) OrganicRxn->FreeBase Catalyst Add 6M Aqueous Acetic Acid (Solubilizer + Catalyst) Suspension->Catalyst Heat Heat (120°C) In-situ reaction Catalyst->Heat Oxidation Warning: Rapid Oxidation (Brown color = degradation) DMSOd6->Oxidation Protocol Degassed NaOH neutralization Extract into THF/DCM under Argon FreeBase->Protocol Use Use Immediately (Unstable) Protocol->Use

Caption: Decision tree for solvent selection and handling based on experimental application.

Protocol 1: In-Situ Solubilization for COF Synthesis

Use this when the literature calls for o-DCB/n-BuOH or Mesitylene/Dioxane.

  • Weighing: Weigh HATP·6HCl and the aldehyde linker (e.g., TpPa-1 precursors) into a Pyrex tube.

  • Solvent Addition: Add the organic solvent mixture (e.g., o-DCB/n-BuOH 1:1 v/v). Result: The HATP[4]·6HCl will sink as a solid powder.

  • The "Magic" Step: Add aqueous Acetic Acid (typically 3M or 6M).

    • Ratio: Usually 10% of the total volume (e.g., 0.1 mL acid for 1 mL organics).

  • Degassing: Flash freeze in liquid nitrogen, pump to vacuum, thaw (Freeze-Pump-Thaw x3). Critical: Oxygen must be removed to prevent blackening.

  • Sealing & Heating: Seal the tube under vacuum or Argon. Heat to 120°C. The acid helps the amine salt enter the reaction equilibrium without needing full prior dissolution.

Protocol 2: "Free-Basing" for Organic Solubility

Use this ONLY if you strictly require a homogeneous organic solution (e.g., for a specific coupling reaction).[2]

Warning: The free base (HATP) is pyrophoric-like in its sensitivity to air.

  • Prepare: Degas 10 mL of 1M NaOH and 10 mL of DCM (or CHCl3) by sparging with Argon for 30 mins.

  • Mix: Under Argon flow, add HATP·6HCl to the NaOH solution. It will dissolve/suspend.[6]

  • Extract: Add the degassed DCM. Shake vigorously under inert atmosphere. The free amine (yellowish) will migrate to the DCM layer.

  • Isolate: Cannulate the DCM layer into a dry, Argon-purged flask containing anhydrous Na2SO4.

  • Use: Use this solution immediately . Do not store.

References

  • Baek, J. B., et al. (2015).[2][4] "Nitrogen-Rich Covalent Organic Frameworks for High-Performance Energy Storage." Scientific Reports. (Pioneering work on HATP-based COFs using NMP/Acid conditions).

  • Yaghi, O. M., et al. (2005).[2] "Designed Synthesis of 3D Covalent Organic Frameworks." Science. (Foundational solvothermal protocols for COF synthesis).

  • ChemicalBook. "2,3,6,7,10,11-hexaaminotriphenylene hexahydrochloride Properties & Solubility." (Verified CAS and salt identity).

  • BenchChem. "Troubleshooting Solubility of Polyamine Hydrochlorides." (General guidance on amine salt handling).

Sources

Technical Support Center: Solving Defect Formation in 2D Triphenylene COF Layers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2D triphenylene-based Covalent Organic Frameworks (COFs). This guide is designed for researchers, scientists, and drug development professionals who are working with these advanced materials and encountering challenges related to crystallinity and defect formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in 2D triphenylene COFs and why are they problematic?

Defects in COFs can be broadly categorized into two main types:

  • Structural Imperfections: These relate to the loss of long-range order and include issues like low crystallinity, the presence of amorphous domains, grain boundary defects, and irregularities in how the 2D layers stack upon one another (stacking faults).[1][2] These defects disrupt the uniform porous structure, which can significantly reduce surface area, alter pore size distribution, and impede properties that rely on an ordered framework, such as charge transport and selective molecular adsorption.[1]

  • Missing Moieties: This category refers to "missing-linker" or "missing-node" defects, where a building block (either the triphenylene core or the linker molecule) is absent from its expected position in the lattice.[1] This leaves behind unreacted functional groups (e.g., free boronic acids or amines) within the framework, which can alter the chemical environment of the pores and potentially act as trapping sites for charge carriers or guest molecules, negatively impacting performance.[1]

The presence of these defects is problematic because the remarkable properties of COFs—from their high porosity to their electronic conductivity—are a direct consequence of their precisely ordered, crystalline structure.[3][4][5] Defects disrupt this order, leading to materials with inconsistent and often inferior performance.

Q2: I've synthesized a triphenylene COF, but my Powder X-ray Diffraction (PXRD) pattern shows broad, poorly defined peaks. What does this indicate?

A PXRD pattern with broad or few peaks is a classic indicator of low crystallinity or a high degree of structural disorder .[3][6] Instead of a well-ordered, long-range crystalline material, you have likely produced a semi-crystalline or largely amorphous polymer network.

Causality: The formation of a crystalline COF relies on the reversibility of the linkage-forming reactions (e.g., boronate ester or imine formation).[7][8] This reversibility allows for "proofreading" and "defect-healing," where misplaced monomers can detach and re-attach in the correct orientation, eventually leading to a thermodynamically stable, ordered framework. If the reaction proceeds too quickly and irreversibly, kinetically trapped amorphous structures are formed.[9][10][11] This rapid, uncontrolled polymerization is a primary cause of poor crystallinity.[9][11]

Q3: How critical is monomer purity for a successful COF synthesis?

Monomer purity is absolutely critical . Even small impurities can have a significant impact on the final COF structure for several reasons:

  • Chain Termination: Impurities can act as "capping agents," reacting with the growing COF framework and preventing further extension of the crystalline lattice. This leads to smaller crystallite sizes and a higher density of edge defects.

  • Nucleation Inhibition: Impurities can interfere with the initial nucleation process, leading to the formation of fewer, less-ordered crystalline domains.

  • Structural Defects: If an impurity is structurally similar to a monomer, it might be incorporated into the framework, creating a point defect that disrupts the long-range order.

A common starting material, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), is often a culprit. It can be prone to oxidation, forming quinoidal byproducts that are dark in color and inhibit proper framework formation.[12][13] Always start with monomers of the highest possible purity.

Troubleshooting Guide: From Amorphous Powder to Crystalline Framework

This section provides a structured approach to troubleshoot and optimize the synthesis of 2D triphenylene COFs, focusing on the common problem of low crystallinity.

Problem: Low Crystallinity or Amorphous Product

Symptoms:

  • PXRD: Broad, weak peaks, or a complete lack of sharp diffraction peaks. A sharp peak around 3-5° 2θ, corresponding to the (100) plane, is typically the first sign of a crystalline hexagonal framework.[14][15][16]

  • SEM/TEM: Images show irregular, aggregated particles with no defined morphology instead of distinct hexagonal or fibrous structures.[14]

  • Gas Adsorption: Low Brunauer-Emmett-Teller (BET) surface area, indicating a lack of accessible, ordered pores.[6]

Workflow for Troubleshooting Low Crystallinity

The following diagram outlines a decision-making process for addressing poor COF crystallinity.

G cluster_0 Problem Diagnosis cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Post-Synthesis Treatment cluster_4 Outcome Start Low Crystallinity (Broad PXRD Peaks) MonomerPurity Verify Monomer Purity (NMR, MS, Elemental Analysis) Start->MonomerPurity Is purity >99%? Stoichiometry Check Stoichiometry (Accurate Weighing) MonomerPurity->Stoichiometry Solvent Optimize Solvent System (Polarity, Mixture Ratio) Stoichiometry->Solvent If purity & stoichiometry are correct Catalyst Adjust Catalyst/Modulator (Concentration, Type) Solvent->Catalyst Temperature Modify Temperature Profile (Ramp, Isothermal) Catalyst->Temperature Time Vary Reaction Time (Monitor by PXRD) Temperature->Time SolventExchange Gentle Solvent Exchange Time->SolventExchange After reaction completion Activation Supercritical CO2 Drying SolventExchange->Activation Healing Post-Synthetic Healing (Re-expose to reaction conditions) Activation->Healing If still amorphous Success High Crystallinity Achieved Activation->Success If successful Healing->Success If successful G center COF Sample PXRD PXRD center->PXRD Crystallinity, Stacking Mode FTIR FT-IR center->FTIR Linkage Formation, Unreacted Groups ssNMR Solid-State NMR center->ssNMR Local Environment, Linkage Defects GasSorption Gas Sorption (N2, Ar) center->GasSorption Surface Area, Pore Volume Microscopy SEM / TEM center->Microscopy Morphology, Domain Size PXRD_info Sharp peaks = Crystalline Broad peaks = Amorphous PXRD->PXRD_info FTIR_info Disappearance of C=O (aldehyde) & Appearance of C=N (imine) FTIR->FTIR_info ssNMR_info Quantifies defect sites and edge groups ssNMR->ssNMR_info

Caption: Key techniques for characterizing COF structure and defects.

  • Powder X-ray Diffraction (PXRD): This is the primary tool for assessing crystallinity. Comparing the experimental pattern to simulated patterns for different stacking modes (e.g., AA vs. AB stacking) provides insight into the 3D arrangement of the layers. [1][15][17]* Solid-State NMR (ssNMR): This powerful technique provides information about the local chemical environment. [18]It can be used to identify and even quantify defect sites, such as unreacted terminal groups, and to confirm the formation of the desired covalent linkages. [18]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and easy way to verify that the chemical reaction has occurred. For example, in an imine-linked COF, you should see the disappearance of the C=O stretch from the aldehyde monomer and the N-H stretches from the amine monomer, and the appearance of a new C=N stretch for the imine linkage. [15]* Gas Sorption Analysis: An N₂ or Ar adsorption isotherm at 77 K provides quantitative data on the surface area (BET) and pore size distribution of the material. A highly crystalline COF will typically have a high surface area and a narrow pore size distribution, consistent with its theoretical structure.

By systematically addressing monomer purity, carefully optimizing reaction conditions, and employing gentle post-synthetic handling, researchers can overcome the common challenge of defect formation and produce highly crystalline 2D triphenylene COFs suitable for advanced applications.

References

  • Postsynthetic functionalization of covalent organic frameworks. (2020). Journal of Physics: Materials, 3(1), 012003. [Link]

  • Probing Defects in Covalent Organic Frameworks. (2024). ACS Applied Materials & Interfaces. [Link]

  • Postsynthetic functionalization of covalent organic frameworks. (2020). National Science Review, 7(2), 439–455. [Link]

  • Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023). RSC Chemical Communications. [Link]

  • Synthesis and characterization of a 2D covalent organic framework (COF) of hexagonal topology using boronate linkages. (2018). Journal of Chemical Sciences, 130(4). [Link]

  • Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. (2021). Journal of Materials Chemistry A. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). Molecules, 30(5), 987. [Link]

  • Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023). Chemical Communications, 59(73), 10941-10972. [Link]

  • Post-synthetic modification of covalent organic frameworks. (2019). Chemical Society Reviews, 48(13), 3653-3687. [Link]

  • Chemical structure and characterization of COFs. (n.d.). ResearchGate. [Link]

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. (2024). JACS Au. [Link]

  • Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 1721-1724. [Link]

  • Solid-State NMR Investigations of 2D Materials. (n.d.). Phantoms Foundation. [Link]

  • Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. (2018). Journal of the American Chemical Society, 140(11), 4081-4088. [Link]

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021). Materials Advances. [Link]

  • Mechanistic Insight into the Formation and Deposition of Conductive, Layered Metal–Organic Framework Nanocrystals. (2025). Journal of the American Chemical Society. [Link]

  • Computational and Experimental Studies on the Effects of Monomer Planarity on Covalent Organic Framework Formation. (2017). The University of Texas at Dallas. [Link]

  • Efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives. (2012). ResearchGate. [Link]

  • 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate. (2011). Acta Crystallographica Section C, C67, o143–o145. [Link]

  • Method for producing 2,3,6,7,10,11-hexahydroxytriphenylene. (2006).
  • Helical Chiral Covalent Organic Frameworks Enable Enantioselective Surface Wetting. (2026). Journal of the American Chemical Society. [Link]

  • Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. (2018). Journal of the American Chemical Society. [Link]

  • Probing Defects in Covalent Organic Frameworks. (2024). ACS Applied Materials & Interfaces. [Link]

  • Computational and Experimental Studies on the Effects of Monomer Planarity on Covalent Organic Framework Formation. (2017). Journal of the American Chemical Society, 139(32), 11195-11201. [Link]

  • Lattice Shrinkage of 2D-COFs under Electron Beam Irradiation. (2023). MDPI. [Link]

  • Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. (n.d.). IUCrData. [Link]

  • The effect of disorder in multi-component covalent organic frameworks. (2023). Royal Society of Chemistry. [Link]

  • The effect of organic and ionic liquid solvents on structure crystallinity and crystallite size of ZIF-8 for CO2 uptake. (2020). Semantic Scholar. [Link]

  • Initially proposed mechanism for the formation of triphenylene 14. (n.d.). ResearchGate. [Link]

  • Conductive properties of triphenylene MOFs and COFs. (2022). Coordination Chemistry Reviews, 460, 214459. [Link]

  • Supramolecular Design, Synthesis, and Characterization of 2D Covalent Organic Frameworks. (2022). The University of Texas at Dallas. [Link]

  • Conductive properties of metal- organic and covalent organic frameworks based on triphenylene. (2022). ICN2. [Link]

  • Scheme of modulated COF-5 synthesis. (n.d.). ResearchGate. [Link]

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. (2021). Materials Advances, 2(6), 1835-1851. [Link]

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2023). Journal of the American Chemical Society. [Link]

  • Advances in hexaazatriphenylene-based COFs for rechargeable batteries: from structural design to electrochemical performance. (2025). Energy & Environmental Science. [Link]

  • Conductive properties of triphenylene MOFs and COFs. (2022). ETH Zurich Research Collection. [Link]

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. (n.d.). PMC. [Link]

  • Impact of Structural Defects on the Elastic Properties of Two-Dimensional Covalent Organic Frameworks (2D COFs) under Tensile Stress. (2021). ResearchGate. [Link]

  • Triphenylphosphine-Based Covalent Organic Frameworks and Heterogeneous Rh-P-COFs Catalysts. (n.d.). University of Groningen. [Link]

  • Triphenylphosphine‐Based Covalent Organic Frameworks and Heterogeneous Rh‐P‐COFs Catalysts. (n.d.). PMC. [Link]

  • design and synthesis of conductive metal–organic frameworks for the detection and uptake of toxic pollutants. (2024). Dartmouth Digital Commons. [Link]

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Validation & Comparative

A Comparative Guide to the Stability of HATP-based and Boronate Ester Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of porous materials, Covalent Organic Frameworks (COFs) have emerged as a promising platform for a myriad of applications, including drug delivery, catalysis, and separations.[1] Their designable porosity, high surface area, and crystalline nature make them highly attractive. However, the long-term performance and viability of COFs in real-world applications are intrinsically linked to their stability. This guide provides an in-depth, objective comparison of the stability of two prominent classes of COFs: those based on hexaazatriphenylene (HATP) building blocks, typically featuring robust imine linkages, and those constructed with boronate ester linkages.

Introduction: A Tale of Two Linkages

The stability of a COF is largely dictated by the strength and reversibility of the covalent bonds that form its framework. HATP-based COFs are often synthesized through the condensation of amines and aldehydes, resulting in highly stable imine (C=N) linkages.[2] In contrast, boronate ester COFs are formed via the reversible condensation of boronic acids and diols, creating B-O bonds.[3] This fundamental difference in linkage chemistry is the primary determinant of their divergent stability profiles.

Thermal Stability: A Clear Distinction

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials by measuring mass loss as a function of temperature.

HATP-based COFs , with their strong imine or other robust linkages, generally exhibit exceptional thermal stability. For instance, imine-based COFs can be stable up to 450-500 °C under an inert atmosphere.[4] One study on a specific imine-based COF, HHU-COF-1, showed its decomposition started at 450 °C.[4]

Boronate ester COFs , while possessing good thermal stability, are generally less robust than their HATP-based counterparts. Studies have shown that some boronate ester COFs are stable up to 500 °C, but others exhibit lower decomposition temperatures.[4] The reversible nature of the boronate ester linkage can contribute to an earlier onset of degradation compared to the more kinetically stable imine bonds.

COF TypeLinkage TypeTypical Decomposition Temperature (TGA, N2)Reference
HATP-based (Imine-linked)Imine (C=N)> 450 °C[4]
Boronate EsterBoronate Ester (B-O)Up to 500 °C[4]

Chemical Stability: The Achilles' Heel of Boronate Esters

The chemical stability of COFs, particularly in aqueous environments and under acidic or basic conditions, is a critical factor for many applications, especially in drug delivery and catalysis.

Hydrolytic Stability

HATP-based COFs with imine linkages demonstrate significantly higher hydrolytic stability. While the imine bond can be susceptible to hydrolysis under acidic conditions, the overall robust and conjugated nature of the HATP framework often imparts considerable resistance to water.[2] Many HATP-based COFs maintain their crystallinity and porosity even after prolonged exposure to boiling water.

Boronate ester COFs , on the other hand, are notoriously susceptible to hydrolysis.[5][6][7] The electron-deficient boron center in the boronate ester linkage is prone to nucleophilic attack by water molecules, leading to the cleavage of the B-O bond and subsequent degradation of the framework.[6][7] This instability is a major limitation for their use in aqueous media.

Stability in Acidic and Basic Media

HATP-based COFs generally exhibit remarkable stability across a wide pH range. Some imine-linked COFs have been shown to retain their structural integrity after treatment with strong acids (e.g., 9M HCl) and bases (e.g., 1M NaOH).[6] This resilience is attributed to the strength of the imine bond and the overall chemical robustness of the aromatic framework.

Boronate ester COFs are highly sensitive to both acidic and basic conditions, which can catalyze the hydrolysis of the boronate ester linkages.[3] Their instability in these environments severely restricts their application in processes that require a broad pH tolerance.

ConditionHATP-based COF (Imine-linked)Boronate Ester COF
Water Generally stable, retains crystallinityProne to hydrolysis, loss of crystallinity
Acid (e.g., 9M HCl) High stability, structure maintainedUnstable, framework degradation
Base (e.g., 1M NaOH) High stability, structure maintainedUnstable, framework degradation

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability claims, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general steps for evaluating the thermal stability of COFs.

  • Sample Preparation: Ensure the COF sample is properly activated and free of residual solvents by heating under vacuum.

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Place a small amount of the COF sample (typically 5-10 mg) in a ceramic or platinum pan.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition temperature, which is the temperature at which significant weight loss begins.

Chemical Stability Testing Protocol using Powder X-ray Diffraction (PXRD)

This protocol details the procedure for assessing the chemical stability of COFs in various liquid environments.

  • Sample Preparation: Weigh a specific amount of the activated COF powder (e.g., 20 mg).

  • Exposure to Chemical Environment:

    • Suspend the COF powder in the desired chemical solution (e.g., deionized water, 9M HCl, 1M NaOH) in a sealed vial.

    • Maintain the suspension at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 24 hours, 72 hours).

  • Sample Recovery and Preparation for PXRD:

    • After the exposure period, collect the solid COF by filtration or centrifugation.

    • Wash the recovered COF thoroughly with deionized water and a suitable organic solvent (e.g., acetone) to remove any residual chemicals.

    • Dry the COF sample under vacuum.

  • PXRD Analysis:

    • Record the powder X-ray diffraction pattern of the treated COF sample.

    • Compare the PXRD pattern of the treated sample with that of the pristine (untreated) COF.

  • Data Interpretation:

    • Retention of the characteristic diffraction peaks indicates that the crystalline structure is maintained, signifying stability.

    • A decrease in peak intensity or the appearance of an amorphous background suggests partial degradation.

    • Complete loss of the diffraction peaks indicates the collapse of the crystalline framework.

Mechanistic Insights into Degradation

The stability of a COF is fundamentally linked to the chemistry of its linkages. Understanding the degradation mechanisms provides a rationale for the observed stability differences.

Degradation of HATP-based (Imine-linked) COFs

The primary degradation pathway for imine-linked COFs in aqueous environments is the hydrolysis of the imine bond, which is the reverse of its formation. This reaction is typically catalyzed by acid.

G Imine R-CH=N-R' (Imine Linkage) ProtonatedImine R-CH=N⁺H-R' Imine->ProtonatedImine + H⁺ H3O H₃O⁺ Intermediate1 R-CH(OH)-N⁺H₂-R' ProtonatedImine->Intermediate1 + H₂O H2O H₂O Intermediate2 R-CH(O⁺H₂)-NH-R' Intermediate1->Intermediate2 Proton Transfer ProtonTransfer Proton Transfer Aldehyde R-CHO (Aldehyde) Intermediate2->Aldehyde - R'-NH₂ H H⁺ Intermediate2->H - H⁺ Amine R'-NH₂ (Amine) G BoronateEster R-B(OR')₂ (Boronate Ester) Intermediate R-B(OH)(OR')₂⁻ + H⁺ BoronateEster->Intermediate + H₂O H2O H₂O BoronicAcid R-B(OH)₂ (Boronic Acid) Intermediate->BoronicAcid - R'OH Diol 2 R'OH (Diol)

Caption: Hydrolysis of a boronate ester linkage.

Conclusion: Selecting the Right COF for the Job

The choice between HATP-based and boronate ester COFs ultimately depends on the specific requirements of the intended application.

  • For applications requiring high thermal and chemical robustness , such as catalysis in harsh environments or long-term drug delivery formulations, HATP-based COFs with stable imine linkages are the superior choice. Their ability to withstand a wide range of temperatures, pH values, and aqueous conditions makes them highly reliable.

  • Boronate ester COFs, while limited by their hydrolytic instability, may be suitable for applications in non-aqueous environments or where their reversible bond formation is advantageous. For instance, the dynamic nature of the boronate ester linkage can be exploited for self-healing materials or in sensing applications where a response to water is desired.

As the field of COF chemistry continues to evolve, the development of new, even more stable linkages will undoubtedly expand the application scope of these remarkable materials. However, a thorough understanding of the fundamental stability differences between existing COF classes, as outlined in this guide, is paramount for the successful design and implementation of next-generation porous materials.

References

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]

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  • Zhang, Y., et al. (2019). Phosphonate-Decorated Covalent Organic Frameworks for Actinide Extraction: A Breakthrough Under Highly Acidic Conditions. CCS Chemistry, 1(3), 313-323. [Link]

  • Spiegel, S. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. Advanced Science News. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials, 28(33), 1705553. [Link]

  • Deng, W., et al. (2021). Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nanyang Technological University. [Link]

  • Evans, A. M., et al. (2021). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday discussions, 225, 219-235. [Link]

  • Lanni, L. M. (2010). Design, Synthesis, Characterization, and Evaluation of Boronate Ester-Linked Porous Materials: Covalent Organic Frameworks and Polymers of Intrinsic Microporosity. University of South Carolina. [Link]

  • Li, X., et al. (2018). Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks. Nature communications, 9(1), 2998. [Link]

  • Covalent Metrology. (2021). Thermogravimetric Analysis (TGA). [Link]

  • Wang, S., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. Polymers, 14(15), 3159. [Link]

  • Jing, Y., et al. (2026). Chemical recycling of imine-linked covalent organic frameworks. Chemical Science. [Link]

  • Liu, Y., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 14(8), 1530. [Link]

  • Zang, Q., et al. (2022). Constructing energetic covalent organic frameworks with high stability and low sensitivity. Chemical Engineering Journal, 429, 132457. [Link]

  • Zhang, Y., et al. (2023). Helical Chiral Covalent Organic Frameworks Enable Enantioselective Surface Wetting. Journal of the American Chemical Society. [Link]

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  • Lanni, L. M., et al. (2011). Enhanced hydrolytic stability of self-assembling alkylated two-dimensional covalent organic frameworks. Journal of the American Chemical Society, 133(35), 13975-13983. [Link]

  • Chen, X., et al. (2023). Three-dimensional covalent organic frameworks with pto and mhq-z topologies based on Tri- and tetratopic linkers. Nature Communications, 14(1), 2893. [Link]

  • Liu, Z., et al. (2020). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers, 12(9), 1957. [Link]

  • Czarnik, A. W. (1989). The Chemistry of Hexaazatriphenylene Hexanitrile, a Polyfunctional Heterocycle with Potential Utility in the Formulation of Thermostable Polymers. Ohio State Univ Columbus Dept of Chemistry. [Link]

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  • Sapp, K. S. (2014). DESIGN, SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF SURFACE MODIFIED BORONATE ESTER COVALENT ORGANIC FRAMEWORKS. University of South Carolina. [Link]

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Safety Operating Guide

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Triphenylene-2,3,6,7,10,11-hexaamine hydrochloride (often abbreviated as HATP·6HCl or similar) is a high-value, nitrogen-rich aromatic precursor used primarily in the synthesis of Conductive Metal-Organic Frameworks (c-MOFs) and Covalent Organic Frameworks (COFs).

Due to its poly-aromatic amine structure and hydrochloride salt nature, it presents specific hazards: corrosivity (from the HCl moiety), aquatic toxicity , and potential carcinogenicity (common to aromatic amines). This guide outlines the strict operational protocol for its disposal, prioritizing thermal destruction to prevent environmental persistence.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the waste stream identity against these parameters.

ParameterSpecification
Chemical Name Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride
CAS Number 1350518-27-2 (Salt form)
Molecular Formula C₁₈H₂₄Cl₆N₆
Physical State Solid (Crystalline needles, often beige/grey; darkens on oxidation)
GHS Hazards H314 (Causes severe skin burns/eye damage), H410 (Very toxic to aquatic life), H302 (Harmful if swallowed)
Reactivity Hygroscopic; Sensitive to air/oxidation (free base formation); Incompatible with strong oxidizers.[1][2][3][4]

Pre-Disposal Handling & Stabilization

Core Directive: Do not mix this waste with general organic solvents or aqueous waste streams unless explicitly compatible. The hydrochloride salt is acidic; mixing with bleach or strong oxidizers can release toxic chlorine gas or cause exothermic reactions.

  • Segregation: Isolate as "Solid Hazardous Waste - Toxic/Corrosive."

  • Containerization: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

  • Labeling: Clearly mark as “Aromatic Amine Hydrochloride Salt – Corrosive & Toxic.”

Disposal Protocol: Step-by-Step

The only acceptable disposal method for this compound is High-Temperature Incineration with Flue Gas Scrubbing . This ensures the destruction of the stable triphenylene core and neutralization of the HCl vapors.

Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • Collection: Sweep spilled material into a dedicated wide-mouth jar using a brush and pan. Do not generate dust.[5][6][7]

  • Double Bagging: If the primary container is a plastic bag, place it inside a secondary clear hazardous waste bag (5-mil thickness).

  • Tagging: Attach a hazardous waste tag listing "Triphenylene-2,3,6,7,10,11-hexaamine 6HCl" and check "Toxic" and "Corrosive."

  • Transfer: Move to the satellite accumulation area.

  • Final Disposal: Ship via a licensed waste handler to a RCRA-permitted incinerator.

Scenario B: Liquid Waste (Mother Liquors/Wash Solvents)

Note: The salt is soluble in water and polar organic solvents (e.g., Ethanol, DMSO).

  • pH Check: If the waste is an aqueous solution, check pH.[8] It will likely be acidic (pH < 2).

  • Neutralization (Optional but Recommended for Safety):

    • Caution: Neutralizing with NaOH will precipitate the free amine (Triphenylene-2,3,6,7,10,11-hexaamine) as a dark solid. This solid is sensitive to oxidation.

    • Procedure: If neutralization is required by your facility, slowly add 1M NaOH until pH 6-8.[8] The solution will turn cloudy/dark.

  • Solvent Bulking: Combine with compatible combustible solvents (e.g., ethanol, acetone) to facilitate incineration. The target calorific value should be high enough to support combustion.

  • Container: Store in a screw-cap solvent waste bottle (polypropylene cap with PTFE liner).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., dilute HCl or Ethanol).

  • Rinsate Disposal: Treat the rinsate as Scenario B (Liquid Hazardous Waste).

  • Defacing: Deface the label and mark "Empty."

  • Disposal: Discard the container as chemically contaminated solid waste (not regular trash) due to the high toxicity profile.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this specific chemical waste.

DisposalWorkflow Start Waste Generation: Triphenylene-2,3,6,7,10,11-hexaamine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure/Spill Debris) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Solutions/Rinsate) StateCheck->LiquidWaste Dissolved Segregation Segregate into HDPE/Glass Label: 'Toxic & Corrosive' SolidWaste->Segregation Neutralization Check pH (Likely Acidic) LiquidWaste->Neutralization Incineration FINAL DISPOSAL: High-Temp Incineration (with Scrubber) Segregation->Incineration Precipitation Precaution: Neutralization precipitates Free Amine (Oxidation Risk) Neutralization->Precipitation If Base Added Bulking Bulk with Combustible Solvent (Ethanol/Acetone) Neutralization->Bulking Maintain in Solution Bulking->Incineration

Figure 1: Operational workflow for the segregation and disposal of Triphenylene-hexaamine HCl waste.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediate Rinse: Flush with water for 15 minutes.[6] The HCl salt causes burns; do not wait for pain. Remove contaminated clothing.[5][6][7][9][10]
Eye Contact Irrigate: Use eye wash station for 15 minutes.[6] Hold eyelids open. Seek immediate ophthalmological attention.
Spill (Solid) Dampen & Sweep: Cover with wet paper towels to prevent dust. Scoop into a waste jar. Do not dry sweep.
Spill (Liquid) Absorb: Use acid-neutralizing absorbent (e.g., sodium bicarbonate or commercial acid spill kit). Collect as hazardous waste.[8][9]

Regulatory Compliance (US/EU)

  • EPA (USA): While not explicitly listed as a P- or U-list waste, this compound is regulated as a Characteristic Hazardous Waste due to Corrosivity (D002) and likely Toxicity. It must not be sewered (Clean Water Act).

  • REACH (EU): Aromatic amines are under strict scrutiny. Disposal must comply with Directive 2008/98/EC on waste.

  • Transport (DOT/IATA):

    • UN Number: UN 3259 (Polyamines, solid, corrosive, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.).

    • Packing Group: III (Minor Danger) or II depending on concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132451948, Triphenylene-2,3,6,7,10,11-hexaamine hexahydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.